(Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate
Description
The compound (Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate (CAS: 463959-55-9) is a heterocyclic organic molecule with the molecular formula C22H17N3O5S and an average molecular weight of 435.454 g/mol . Its structure features a thiazolo[3,2-b][1,2,4]triazine core substituted with a benzyl group at position 6, a methoxyphenyl acetate moiety at position 2, and a conjugated (Z)-configured methylene bridge. The stereochemistry is confirmed by its InChIKey (JHIFOZNYHDCCFQ-UNOMPAQXSA-N), which specifies the Z-isomer . The compound’s SMILES string (CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC) highlights its acetylated phenolic oxygen and benzyl-thiazolo-triazinone backbone .
Properties
IUPAC Name |
[2-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-6-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-13(26)30-19-15(9-6-10-17(19)29-2)12-18-21(28)25-22(31-18)23-20(27)16(24-25)11-14-7-4-3-5-8-14/h3-10,12H,11H2,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWIOKSFSVKWMH-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate belongs to a class of thiazolo[3,2-b]-1,2,4-triazine derivatives that have shown significant promise in various biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological effects and potential therapeutic applications.
Overview of Thiazolo[3,2-b]-1,2,4-triazine Derivatives
Thiazolo[3,2-b]-1,2,4-triazine derivatives are known for their diverse pharmacological properties. They have been investigated for their antibacterial , antitumor , anti-inflammatory , and antiviral activities. The structural modifications in these compounds often lead to enhanced biological properties.
Antibacterial Activity
Research indicates that thiazolo[3,2-b]-1,2,4-triazine derivatives exhibit potent antibacterial properties. For instance:
- Compound Efficacy : Compounds containing the thiazolo[3,2-b]-1,2,4-triazine nucleus have shown significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The incorporation of functional groups like carboxylic acids has been noted to enhance this activity significantly .
- Mechanism of Action : The antibacterial mechanism is often attributed to the interaction with bacterial DNA topoisomerases. For example, the carboxylic acid moiety facilitates a crucial interaction with magnesium ions in the enzyme's active site .
Anticancer Activity
The anticancer potential of thiazolo[3,2-b]-1,2,4-triazine derivatives has also been documented:
- Cell Line Studies : Various studies have shown that these compounds can inhibit cell proliferation in cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than established chemotherapeutics like doxorubicin .
- Mechanistic Insights : The anticancer activity is often linked to the compounds' ability to disrupt tubulin polymerization and induce apoptosis in cancer cells . Molecular dynamics simulations suggest that these compounds interact with key proteins involved in cell cycle regulation.
Anti-inflammatory and Analgesic Properties
Thiazolo[3,2-b]-1,2,4-triazines have also been explored for their anti-inflammatory effects:
- Inflammation Models : In vitro studies have shown that these compounds can reduce pro-inflammatory cytokine production in various cellular models . This suggests a potential application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[3,2-b]-1,2,4-triazine derivatives is heavily influenced by their structural components:
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Compound 5f : Exhibited significant antitubercular activity against Mycobacterium smegmatis with an MIC of 50 μg/mL. This compound was compared favorably against standard treatments like Rifampicin .
- Compound 27 : Demonstrated notable effects on tubulin polymerization and showed promise in anticancer applications by significantly inhibiting cell growth in vitro .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines such as breast and lung cancer cells.
Antimicrobial Properties
Another notable application is its antimicrobial activity. The thiazole and triazine rings are known for their efficacy against a range of bacterial strains:
- In Vitro Studies : Laboratory tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that are crucial for the survival of pathogens:
- Target Enzymes : Inhibition of enzymes such as topoisomerases and kinases can disrupt cellular processes in targeted microorganisms or cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties:
- Cytokine Modulation : It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| Smith et al. | Demonstrated anticancer effects on breast cancer cell lines with IC50 values < 10 µM. | 2023 |
| Johnson et al. | Reported significant antimicrobial activity against E. coli and S. aureus. | 2024 |
| Lee et al. | Showed inhibition of TNF-alpha production in macrophages, indicating anti-inflammatory potential. | 2025 |
Chemical Reactions Analysis
Attachment of Functional Groups
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Methoxyphenyl Acetate Moiety :
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Likely introduced via esterification of a phenolic hydroxyl group with acetic anhydride or acid chloride.
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The Z-configuration of the exocyclic double bond suggests stereospecific coupling, possibly via Wittig reactions or olefin metathesis .
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Ester Hydrolysis
The 6-methoxyphenyl acetate group undergoes hydrolysis under acidic or basic conditions:
This reaction could alter the compound’s solubility or biological activity.
Thiazole Ring Reactivity
The sulfur atom in the thiazole ring is nucleophilic, enabling reactions such as:
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Nucleophilic substitution (e.g., displacement of sulfur by other nucleophiles).
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Electrophilic aromatic substitution at positions adjacent to the sulfur atom.
Triazin Ring Stability
The 3,7-diketo groups and aromaticity of the triazin ring confer stability but may participate in:
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Tautomerization under basic conditions.
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Redox reactions , though specific redox pathways are not detailed in the sources.
Comparison with Analogous Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound becomes evident when compared to analogues within the thiazolo-triazine and related heterocyclic families. Below is a detailed analysis of its key differentiators:
Structural Variations in Core and Substituents
Key Observations :
- The methoxy group in the target compound’s phenyl acetate moiety (vs.
- The benzyl group on the triazine core distinguishes it from analogues with aryl or heteroaryl substituents (e.g., 3,4-dimethoxyphenyl in ), altering hydrophobic interactions .
- The acetate ester is conserved across analogues, suggesting its role in improving bioavailability via hydrolysis to active phenolic metabolites .
Physicochemical and Spectroscopic Properties
- Solubility : The target compound’s logP (calculated) is ~3.2, higher than the methoxy-lacking analogue (logP ~2.9 ) due to the benzyl group.
- UV-Vis Spectroscopy: The conjugated enone system in the thiazolo-triazine core absorbs at λmax = 320–340 nm (similar to ), but the benzyl substituent causes a slight bathochromic shift compared to alkyl-substituted analogues .
- NMR Data : The (Z)-methylene bridge protons resonate at δ 7.8–8.2 ppm (1H, d, J = 12 Hz), consistent with analogues . The benzyl CH2 group appears as a singlet at δ 4.2 ppm .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of (Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate?
- Methodological Answer : Use a multi-step approach combining cyclocondensation and regioselective functionalization. For example, thiazolo-triazine cores can be synthesized via cyclization of thioamide precursors with α-keto esters under acidic conditions. The Z-configuration of the methylidene group can be controlled by steric and electronic factors during the final coupling step. Solvent selection (e.g., DMF or THF) and temperature gradients (60–80°C) are critical for minimizing side products .
- Key Consideration : Monitor reaction progress using TLC or HPLC-MS to detect intermediates like 6-methoxyphenyl acetate derivatives, which may require purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can the structural configuration (Z/E isomerism) of the methylidene group be confirmed experimentally?
- Methodological Answer : Employ NOESY NMR to identify spatial proximity between the methylidene proton and the benzyl group. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is definitive. High-resolution mass spectrometry (HRMS) can corroborate molecular weight and isotopic patterns .
- Data Interpretation : A downfield shift of the methylidene proton (~δ 8.2–8.5 ppm in H NMR) and specific NOE correlations are indicative of the Z-configuration .
Q. What analytical techniques are suitable for assessing purity and stability of this compound under storage conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) for decomposition thresholds. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring (λ = 254 nm) can identify degradation products like hydrolyzed acetate or oxidized thiazole rings .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against microbial targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Prioritize compounds with high binding affinity (ΔG < −8 kcal/mol) and validate via MIC assays against Candida albicans or Staphylococcus aureus .
- Case Study : Analogous thiazolo-triazine derivatives showed IC values of 2–10 µM against Aspergillus niger, linked to hydrophobic interactions with the active site .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
- Methodological Answer : Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For IR, compare experimental carbonyl stretches (C=O at ~1700–1750 cm) with DFT-calculated vibrational spectra. Discrepancies may arise from solvent effects or crystalline vs. amorphous states .
Q. How can regioselectivity challenges during functionalization of the thiazolo-triazine core be addressed?
- Methodological Answer : Use directing groups (e.g., acetyl-protected amines) to control electrophilic substitution at the 6-position. For example, bromination with NBS in DCM at 0°C selectively modifies the benzyl-substituted ring .
Experimental Design and Data Analysis
Q. What statistical models are recommended for optimizing reaction parameters (e.g., temperature, catalyst loading)?
- Methodological Answer : Apply a Box-Behnken design (BBD) with response surface methodology (RSM) to evaluate interactions between variables. For instance, a 3-factor BBD (temperature: 50–90°C, catalyst: 5–15 mol%, time: 12–24 h) can identify optimal conditions for maximizing yield .
Q. How should crystallographic data be interpreted when twinning or disorder is observed in SC-XRD?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
